1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C9H10N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.19 . It is a solid at room temperature .Scientific Research Applications
Molecular and Crystal Structure Analysis
1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its molecular and crystal structures. Jansone et al. (2007) analyzed single crystals using X-ray diffraction, revealing the compound's structure and symmetry. This research is crucial for understanding the compound's properties and potential applications in various fields, such as material science and pharmaceuticals (Jansone et al., 2007).
Synthetic Pathways and Reactions
The compound has been a focus in the synthesis of various chemicals. For instance, Azuma et al. (2003) reported on its chlorination and subsequent reactions with alkyl- and arylamines. This study provides insights into the versatility of the compound in chemical synthesis (Azuma et al., 2003).
Functionalization and Derivative Formation
Showalter et al. (1981) presented synthetic pathways to create C-6 functionalized derivatives from 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Their work demonstrates the compound's utility in producing various pyridone derivatives, which are useful in diverse chemical applications (Showalter et al., 1981).
Optical and Junction Characteristics
In the realm of optics and electronics, Zedan et al. (2020) studied pyridine derivatives of this compound for their optical functions and diode characteristics. This research highlights its potential in optoelectronic applications (Zedan et al., 2020).
Inhibition of Corrosion
Mourya et al. (2016) investigated the use of this compound in inhibiting corrosion of mild steel in acidic environments. Their findings suggest its efficacy as a corrosion inhibitor, which is significant for industrial applications (Mourya et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
properties
IUPAC Name |
1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFRZWVZUMYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214058 | |
Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
64038-03-5 | |
Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64038-03-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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